molecular formula C8H11ClN2 B13139022 4-(aminomethyl)-2-chloro-N-methylaniline

4-(aminomethyl)-2-chloro-N-methylaniline

Cat. No.: B13139022
M. Wt: 170.64 g/mol
InChI Key: ATMQFVKUITZOSR-UHFFFAOYSA-N
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Description

4-(aminomethyl)-2-chloro-N-methylaniline is an organic compound that features a benzene ring substituted with an aminomethyl group, a chlorine atom, and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-chloro-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 2-chloroaniline with formaldehyde and subsequent reduction. Another method includes the use of reductive amination of 2-chlorobenzaldehyde with methylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-chloro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(aminomethyl)-2-chloro-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-2-chloro-N-methylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)-2-chloro-N-methylaniline is unique due to the presence of both an aminomethyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-(aminomethyl)-2-chloro-N-methylaniline

InChI

InChI=1S/C8H11ClN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

ATMQFVKUITZOSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

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